molecular formula C15H15NO4S B5929236 ethyl 2-[4-(methylsulfonyl)phenyl]nicotinate

ethyl 2-[4-(methylsulfonyl)phenyl]nicotinate

Cat. No.: B5929236
M. Wt: 305.4 g/mol
InChI Key: CUZMEVLOANKONR-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(methylsulfonyl)phenyl]nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a nicotinic acid ester group and a methylsulfonyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(methylsulfonyl)phenyl]nicotinate typically involves the esterification of nicotinic acid with ethanol in the presence of a suitable catalyst. The methylsulfonyl group is introduced via a sulfonation reaction using methylsulfonyl chloride and a base such as pyridine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(methylsulfonyl)phenyl]nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, methylthio-substituted compounds, and various substituted nicotinates.

Scientific Research Applications

Ethyl 2-[4-(methylsulfonyl)phenyl]nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[4-(methylsulfonyl)phenyl]nicotinate involves its interaction with specific molecular targets. The methylsulfonyl group is known to enhance the compound’s ability to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The nicotinate moiety may also contribute to its biological activity by interacting with nicotinic receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[4-(methylthio)phenyl]nicotinate: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    Ethyl 2-[4-(methylsulfonyl)phenyl]benzoate: Similar structure but with a benzoate ester instead of a nicotinate ester.

Uniqueness

Ethyl 2-[4-(methylsulfonyl)phenyl]nicotinate is unique due to its combination of a nicotinic acid ester and a methylsulfonyl-substituted phenyl ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

ethyl 2-(4-methylsulfonylphenyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-3-20-15(17)13-5-4-10-16-14(13)11-6-8-12(9-7-11)21(2,18)19/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZMEVLOANKONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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